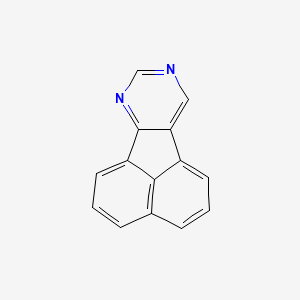![molecular formula C9H24ClNO6P2 B14678875 [(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride CAS No. 32545-68-9](/img/structure/B14678875.png)
[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride is a chemical compound with the molecular formula C₉H₂₄ClNO₆P₂ It is known for its unique structure, which includes an octylamino group attached to a methanediyl bis(phosphonic acid) backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride typically involves the reaction of octylamine with a suitable phosphonic acid derivative. One common method is the reaction of octylamine with methanediylbis(phosphonic acid) under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as water or ethanol, and the temperature is maintained at around 60-80°C to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they are mixed and heated to the desired temperature. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine derivatives.
Substitution: The octylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine compounds.
Applications De Recherche Scientifique
[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic and inorganic compounds.
Medicine: It may be explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride can be compared with other similar compounds, such as:
Methanediylbis(phosphonic acid): Lacks the octylamino group, which may affect its reactivity and applications.
Octylphosphonic acid: Contains a single phosphonic acid group, making it less versatile in certain reactions.
Aminomethanediylbis(phosphonic acid): Similar structure but with different alkyl groups, leading to variations in properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
32545-68-9 |
|---|---|
Formule moléculaire |
C9H24ClNO6P2 |
Poids moléculaire |
339.69 g/mol |
Nom IUPAC |
[(octylamino)-phosphonomethyl]phosphonic acid;hydrochloride |
InChI |
InChI=1S/C9H23NO6P2.ClH/c1-2-3-4-5-6-7-8-10-9(17(11,12)13)18(14,15)16;/h9-10H,2-8H2,1H3,(H2,11,12,13)(H2,14,15,16);1H |
Clé InChI |
GUEQLOCEXRZOOH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(P(=O)(O)O)P(=O)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


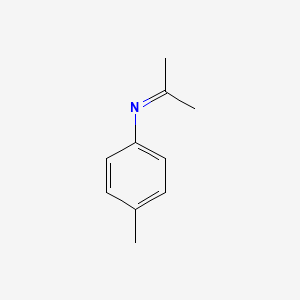

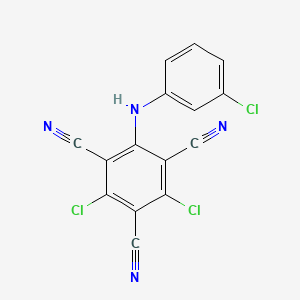
![1-(2-Chloro-3-(1-[(cyclohexylamino)carbonyl]-2-oxohydrazino)propyl)-1-[(cyclohexylamino)carbonyl]-2-oxohydrazine](/img/structure/B14678814.png)
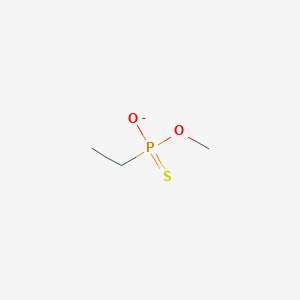
![Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-](/img/structure/B14678821.png)
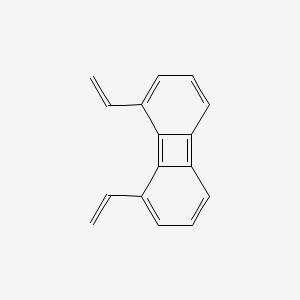
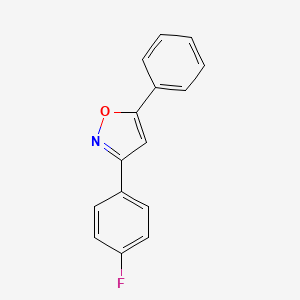

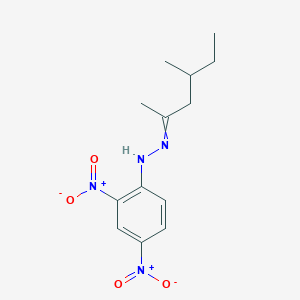
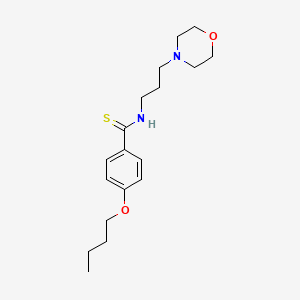

![(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione](/img/structure/B14678852.png)
